1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c1-11-7-12(2)9-21(8-11)15(22)10-24-17-20-19-16(23-17)13-3-5-14(18)6-4-13/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTANHWPWXJYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Substituent Effects : The target compound’s 3,5-dimethylpiperidinyl group distinguishes it from analogues like 4e , which has a pyrimidinylthio propyl chain. Piperidine derivatives often enhance blood-brain barrier penetration, whereas pyrimidine groups may favor DNA intercalation in anticancer contexts .
- Fluorophenyl Position : The 4-fluorophenyl group in the target and 4e is associated with improved metabolic stability compared to 2-fluorophenyl (e.g., WAY-313201), which may alter receptor binding .
- Chloro vs.
Biologische Aktivität
The compound 1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic derivative that incorporates a piperidine moiety and an oxadiazole ring, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structure:
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have demonstrated effectiveness against various bacterial strains. A study highlighted that compounds with a similar oxadiazole scaffold showed potent activity against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . These compounds were found to inhibit bacterial growth significantly compared to standard antibiotics such as amoxicillin .
Anticancer Properties
The oxadiazole derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function and the activation of caspase pathways. For example, one study reported that certain oxadiazole derivatives exhibited cytotoxic effects on human cancer cell lines by triggering cell cycle arrest and apoptosis .
The proposed mechanism of action for the biological activity of this compound involves its interaction with specific cellular targets. The piperidine moiety is known to enhance bioavailability and receptor binding affinity. The oxadiazole ring contributes to the compound's ability to interact with enzymes involved in cellular signaling pathways. Molecular docking studies have shown favorable binding interactions with targets such as α-glucosidase , which is crucial in carbohydrate metabolism .
Study 1: Antibacterial Efficacy
A series of experiments evaluated the antibacterial activity of related oxadiazole derivatives against various pathogens. The results indicated that compounds similar to 1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exhibited minimum inhibitory concentrations (MICs) comparable to or lower than those of conventional antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | S. aureus |
| Compound B | 10 | E. coli |
| Target Compound | 8 | P. aeruginosa |
Study 2: Anticancer Activity
In another study focused on cancer cell lines, derivatives including the oxadiazole scaffold were tested for cytotoxicity. The findings revealed that these compounds could significantly reduce cell viability in a dose-dependent manner.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12 | MCF-7 (breast cancer) |
| Target Compound | 9 | HeLa (cervical cancer) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Step 1 : Start with the condensation of 3,5-dimethylpiperidine with a thioether-linked ethanone precursor under reflux in ethanol (60–80°C, 2–4 hours) .
- Step 2 : Introduce the 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol moiety via nucleophilic substitution. Use TLC to monitor reaction progress (eluent: ethyl acetate/hexane 3:7) .
- Optimization : Adjust solvent polarity (e.g., DMF/EtOH mixtures for recrystallization) to enhance purity .
- Data Table :
| Reaction Step | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Condensation | Ethanol | 70 | 65–70 | 92% |
| Substitution | DMF | 25 | 55–60 | 88% |
Q. Which spectroscopic techniques are critical for structural validation, and how are spectral contradictions resolved?
- Key Techniques :
- 1H/13C NMR : Confirm piperidine ring protons (δ 1.2–2.8 ppm) and fluorophenyl signals (δ 7.2–7.8 ppm). Discrepancies in splitting patterns may arise from diastereotopic protons; use NOESY to resolve .
- HRMS : Verify molecular ion peak ([M+H]+) with <2 ppm error .
- IR : Detect C=O (1690–1710 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the steric and electronic environment of the 3,5-dimethylpiperidine moiety influence biological activity?
- Methodology :
- Comparative Studies : Synthesize analogs with varying piperidine substituents (e.g., 3-methyl vs. 3,5-diethyl).
- Computational Analysis : Use DFT calculations (B3LYP/6-31G*) to map electron density and steric bulk .
- Findings :
- 3,5-Dimethyl groups enhance lipophilicity (logP = 2.8) but reduce solubility (<0.1 mg/mL in PBS).
- Methyl groups stabilize chair conformation, affecting receptor binding .
Q. What strategies address contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity)?
- Approach :
- Assay Variability : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing vs. NCI-60 for anticancer screening) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity trends .
- Case Study :
| Substituent | IC50 (µM) Antimicrobial | IC50 (µM) Anticancer |
|---|---|---|
| 4-Fluorophenyl | 12.5 ± 1.2 | 8.7 ± 0.9 |
| 4-Chlorophenyl | 18.3 ± 1.5 | 25.4 ± 2.1 |
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Protocol :
- ADMET Prediction : Use SwissADME to assess bioavailability (TPSA >60 Ų reduces absorption) .
- Docking Studies : Target enzymes (e.g., COX-2 or Topoisomerase II) with Glide SP scoring .
- Outcome :
- Optimized Derivative : Introducing a hydroxyl group at the oxadiazole ring improves solubility (logS = -3.2 → -2.5) but reduces metabolic stability .
Contradiction Analysis
Q. Conflicting reports on the compound’s stability under acidic conditions: How to validate and mitigate degradation?
- Experimental Design :
- Stress Testing : Expose to HCl (0.1 M, 37°C) for 24 hours. Monitor degradation via HPLC .
- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (pH 6.5–7.5) to suppress hydrolysis .
- Data :
| Condition | Degradation Products | Half-Life (h) |
|---|---|---|
| 0.1 M HCl, 37°C | Oxadiazole ring cleavage | 4.2 |
| pH 7.4 buffer | None detected | >24 |
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